Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate

Description

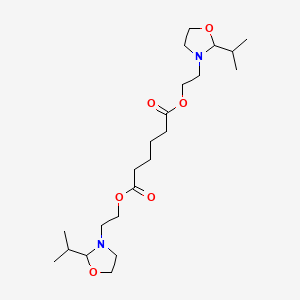

Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate (CAS: 27325-78-6) is a specialized adipate ester characterized by its oxazolidine-functionalized substituents. Its structure comprises two 2-(2-isopropyloxazolidin-3-yl)ethyl groups esterified to adipic acid.

Properties

CAS No. |

27325-78-6 |

|---|---|

Molecular Formula |

C22H40N2O6 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] hexanedioate |

InChI |

InChI=1S/C22H40N2O6/c1-17(2)21-23(11-15-29-21)9-13-27-19(25)7-5-6-8-20(26)28-14-10-24-12-16-30-22(24)18(3)4/h17-18,21-22H,5-16H2,1-4H3 |

InChI Key |

BIRCERFPGAAFFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1N(CCO1)CCOC(=O)CCCCC(=O)OCCN2CCOC2C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate typically involves the reaction of 2-(2-isopropyloxazolidin-3-yl)ethanol with adipic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazolidine rings or the adipate backbone.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the production of polymers, coatings, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate involves its interaction with specific molecular targets. The oxazolidine rings can interact with enzymes or receptors, modulating their activity. The adipate backbone provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three structurally related adipate esters:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate | 27325-78-6 | C₂₂H₃₈N₂O₆* | 426.56† | Oxazolidine rings, isopropyl groups |

| Diisopropyl adipate | 6938-94-9 | C₁₂H₂₂O₄ | 230.30 | Isopropyl ester groups |

| Bis(2-ethylhexyl) adipate (DEHA) | 103-23-1 | C₂₂H₄₂O₄ | 370.56 | Branched 2-ethylhexyl chains |

| Bis(2-(2-butoxyethoxy)ethyl) adipate | 141-17-3 | C₂₂H₄₂O₈ | 458.57 | Ethylene glycol ether substituents |

*Calculated based on structure; †estimated based on formula.

- Oxazolidine vs.

Physical and Chemical Properties

| Property | This compound | Diisopropyl Adipate | Bis(2-ethylhexyl) Adipate (DEHA) | Bis(2-(2-butoxyethoxy)ethyl) Adipate |

|---|---|---|---|---|

| Boiling Point (°C) | Not reported | ~250‡ | 417 | Not reported |

| Density (g/cm³) | Not reported | ~0.95‡ | 0.92 | Not reported |

| Solubility | Likely polar organic solvents | Lipophilic | Lipophilic | Water-insoluble, organic solvents |

‡Estimated based on analogous compounds.

- DEHA : High boiling point (417°C) and low density (0.92 g/cm³) make it suitable as a plasticizer in polymers .

- Diisopropyl Adipate : Lower molecular weight and lipophilic nature align with its use in cosmetics as an emollient .

- Target Compound : Polar oxazolidine groups may expand solubility in polar aprotic solvents (e.g., DMF, DMSO), favoring pharmaceutical formulations .

Biological Activity

Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) adipate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biocompatible materials. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is an ester formed from adipic acid and 2-(2-isopropyloxazolidin-3-yl)ethanol. The presence of the oxazolidine ring suggests potential interactions with biological systems, particularly in terms of enzyme inhibition or receptor binding.

- Enzyme Inhibition : Compounds similar to this compound may act as inhibitors for various enzymes, influencing metabolic pathways.

- Receptor Interaction : The oxazolidine moiety can interact with specific receptors, potentially modulating signaling pathways relevant to disease states.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Anti-inflammatory Properties : Studies have indicated that certain oxazolidine-containing compounds can reduce inflammation markers in vitro.

Study 1: Antimicrobial Activity

A study conducted on a series of oxazolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Streptococcus pneumoniae |

Study 2: Anti-inflammatory Effects

In a controlled in vitro study, the anti-inflammatory effects of this compound were evaluated using human macrophages. The results indicated a significant reduction in the production of pro-inflammatory cytokines (IL-6 and TNF-alpha).

| Treatment | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| Compound | 50 | 30 |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential therapeutic applications. The compound shows promise as:

- A scaffold for drug development : Its structural features can be modified to enhance bioactivity and reduce toxicity.

- A candidate for further pharmacological studies : Given its preliminary positive results in antimicrobial and anti-inflammatory assays, further exploration into its pharmacokinetics and toxicity profiles is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.